2-Bromo-N-(3-ethoxyphenyl)acetamide
Overview
Description
“2-Bromo-N-(3-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.12 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CCOC1=CC=CC(=C1)NC(=O)CBr .Chemical Reactions Analysis
As an amide, “this compound” may react with azo and diazo compounds to generate toxic gases. Flammable gases could be formed by the reaction of this compound with strong reducing agents .Scientific Research Applications
Advanced Oxidation Processes
- Advanced oxidation processes (AOPs) have been utilized for the degradation of acetaminophen (ACT) in aqueous mediums, generating various by-products and exploring degradation pathways. Computational methods matched these pathways with frequently detected ACT by-products (Qutob et al., 2022).
Metabolism and Pharmacological Activities
- The metabolism of paracetamol (acetaminophen) involves several pathways, with genetic differences affecting susceptibility to toxicity and pain alleviation effectiveness. This highlights the importance of understanding the metabolic and pharmacological aspects of related compounds (Zhao & Pickering, 2011).
Environmental Impact and Removal Strategies
- Acetaminophen's presence in natural water environments and its transformation into various intermediates, depending on environmental conditions, underscore the need for effective removal technologies and understanding of transformation pathways (Vo et al., 2019).
Toxicological Assessments
- Toxicological reviews of acetaminophen highlight the drug's potential for causing liver damage and the need for continued research into safer use guidelines and awareness of its adverse effects (Tittarelli et al., 2017).
Pharmacological Effects and Mechanisms
- Analyses of acetaminophen's analgesic effects and its mechanisms, such as the metabolization to AM404 and its action on TRPV1 receptors, provide insights into pain management and the pharmacological significance of acetamide derivatives (Ohashi & Kohno, 2020).
properties
IUPAC Name |
2-bromo-N-(3-ethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKURHKAZIYRODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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